molecular formula C6H4N4O2 B170278 3-Nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-00-6

3-Nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B170278
M. Wt: 164.12 g/mol
InChI Key: BAUHQAOOAIVBTO-UHFFFAOYSA-N
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Description

“3-Nitro-1H-pyrazolo[3,4-b]pyridine” is a heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “3-Nitro-1H-pyrazolo[3,4-b]pyridine”, is characterized by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in numerous references .

Scientific Research Applications

  • Biomedical Applications

    • Field : Biomedical Research
    • Application Summary : 1H-pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine .
    • Methods of Application : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) up to date .
  • Antiviral and Antibacterial Properties

    • Field : Microbiology
    • Application Summary : Some derivatives of pyrazolo[3,4-b]pyridine have shown potent antiviral and antibacterial properties .
    • Methods of Application : Specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Enzyme Inhibition

    • Field : Biochemistry
    • Application Summary : Certain derivatives of pyrazolo[3,4-b]pyridine have been found to inhibit important enzymes, such as phosphodiesterase-4 and neutrophil elastase .
    • Methods of Application : Specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not specified in the source .

properties

IUPAC Name

3-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHQAOOAIVBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556418
Record name 3-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1H-pyrazolo[3,4-b]pyridine

CAS RN

116855-00-6
Record name 3-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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